molecular formula C15H13NO5 B2517340 Methyl 4-[(4-nitrophenoxy)methyl]benzoate CAS No. 324544-87-8

Methyl 4-[(4-nitrophenoxy)methyl]benzoate

Cat. No.: B2517340
CAS No.: 324544-87-8
M. Wt: 287.271
InChI Key: ARBWUFQHVAYJKT-UHFFFAOYSA-N
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Description

Methyl 4-[(4-nitrophenoxy)methyl]benzoate is an organic compound with the molecular formula C14H11NO5. It is known for its unique structure, which includes a nitrophenoxy group attached to a benzoate ester. This compound is often used in various chemical research and industrial applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(4-nitrophenoxy)methyl]benzoate can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with methyl 4-bromomethylbenzoate. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-nitrophenoxy)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(4-nitrophenoxy)methyl]benzoate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(4-nitrophenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The ester group allows for hydrolysis, releasing active metabolites that can further participate in biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-nitrobenzoate
  • Methyl 4-aminobenzoate
  • 1-Bromo-4-nitrobenzene

Uniqueness

Methyl 4-[(4-nitrophenoxy)methyl]benzoate is unique due to its combination of a nitrophenoxy group and a benzoate ester. This structure imparts distinct reactivity and functional properties, making it valuable in various applications.

Properties

IUPAC Name

methyl 4-[(4-nitrophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-15(17)12-4-2-11(3-5-12)10-21-14-8-6-13(7-9-14)16(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBWUFQHVAYJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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